1-(ethoxymethyl)quinolin-2(1H)-one
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Overview
Description
1-(Ethoxymethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a quinolinone core with an ethoxymethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)quinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as arylation and alkylation, can introduce new functional groups to the quinolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as aryl acyl peroxides and phosphonium ylides are employed for substitution reactions
Major Products: The major products formed from these reactions include various substituted quinolinone derivatives, which can have enhanced biological activities and chemical properties.
Scientific Research Applications
1-(Ethoxymethyl)quinolin-2(1H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it useful in studying cellular processes and interactions.
Medicine: Quinolinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Quinoxalin-2(1H)-one: Shares a similar core structure but lacks the ethoxymethyl group.
Quinolin-2(1H)-one: Another related compound with a quinolinone core but different substituents.
Uniqueness: 1-(Ethoxymethyl)quinolin-2(1H)-one is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(ethoxymethyl)quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-2-15-9-13-11-6-4-3-5-10(11)7-8-12(13)14/h3-8H,2,9H2,1H3 |
InChI Key |
VWUDIVRLNSEYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=O)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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